Dioxabenzofos

Beschreibung

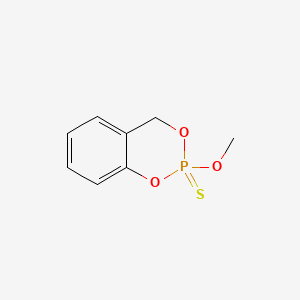

Dioxabenzofos (CAS No. 3811-49-2), also known as Salithion, is an organophosphorus insecticide with the molecular formula C₈H₉O₃PS and a molecular weight of 216.19 g/mol . It features a benzodioxaphosphorine ring system substituted with a methoxy group and a sulfide moiety at the phosphorus center . This compound is widely utilized as an analytical reference standard in chromatography for detecting pesticide residues in food, animal tissues, and agricultural products . Its stability under refrigeration (4°C) and moderate toxicity profile (classified as a skin/eye irritant and skin sensitizer) make it suitable for regulated laboratory use .

Eigenschaften

IUPAC Name |

2-methoxy-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNSASXJZHBGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP1(=S)OCC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041885 | |

| Record name | Dioxabenzofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3811-49-2, 90293-10-0, 90293-16-6 | |

| Record name | Salithion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxabenzofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Salithion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Salithion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxabenzofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXABENZOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWK96BZW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dioxabenzofos can be synthesized through a series of chemical reactions involving the formation of a benzodioxaphosphinine ring.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dioxabenzofos undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted benzodioxaphosphinine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Dioxabenzofos is characterized by its molecular formula and a molecular weight of 216.19 g/mol. It acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, this compound leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of nerve cells. This mechanism underlies its efficacy as an insecticide and contributes to its potential toxicity in non-target organisms.

Scientific Research Applications

This compound has been utilized in various scientific research applications:

Analytical Chemistry

- Use as a Reference Standard : this compound serves as an analytical reference standard for the detection and quantification of pesticide residues in food products, animal tissues, and environmental samples using chromatographic techniques.

Biological Studies

- Neurotoxicology : Research has focused on the effects of this compound on insect physiology, particularly its neurotoxic effects. Studies indicate that exposure leads to significant neurotoxic symptoms in insects such as Triatoma infestans, with increased activity of detoxifying enzymes like glutathione S-transferase observed.

- Cellular Mechanisms : Investigations into the cellular effects reveal that this compound disrupts normal signaling pathways in nerve cells, leading to symptoms such as muscle twitching and respiratory failure at higher doses.

Medical Research

- Therapeutic Potential : Some studies explore the potential therapeutic uses of organophosphate compounds like this compound in treating certain medical conditions, although its primary application remains in pest control.

Agricultural Applications

- Pesticide Use : this compound is widely employed in agriculture to manage insect populations effectively. Its efficacy can be influenced by environmental factors such as temperature and humidity, which affect its degradation rate and overall effectiveness.

Case Study 1: Neurotoxicity in Insects

Research has demonstrated that exposure to this compound results in significant neurotoxic effects on insects. A study revealed that the compound increases glutathione S-transferase activity, indicating a detoxification response to pesticide exposure.

Case Study 2: Environmental Persistence

Field studies have shown that this compound persists in agricultural environments, raising concerns regarding its long-term ecological impact. The degradation rate is influenced by environmental conditions such as temperature and humidity, which can affect both efficacy and toxicity.

Environmental Impact and Toxicity

The use of this compound raises important concerns regarding its impact on non-target species, including mammals and aquatic life. Its potential for bioaccumulation poses risks to biodiversity and ecosystem health. Research indicates that careful management practices are necessary to mitigate these risks while utilizing this compound effectively in agricultural settings.

Wirkmechanismus

Dioxabenzofos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of nerve cells, which ultimately results in paralysis and death of the insect . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues

Dinocap (CAS No. 39300-45-3)

- Molecular Formula : C₁₈H₂₄N₂O₆

- Use : Insecticide/fungicide targeting mites and powdery mildew.

- Comparison: Unlike Dioxabenzofos, Dinocap contains a dinitrophenyl ester group, conferring dual insecticidal and fungicidal activity . Higher molecular weight (388.39 g/mol) and lipophilicity enhance its environmental persistence but increase toxicity risks (e.g., developmental toxicity in mammals) .

Dinoseb (CAS No. 88-85-7)

- Molecular Formula : C₁₀H₁₂N₂O₅

- Use : Herbicide and insecticide.

- Comparison: Dinoseb’s nitro-phenolic structure enables herbicidal action through mitochondrial uncoupling, a mechanism absent in this compound . Higher acute toxicity (LD₅₀ in rats: 25–58 mg/kg) compared to this compound (LD₅₀: 250–500 mg/kg) .

Functional Analogues

Chlorpyrifos (CAS No. 2921-88-2)

- Molecular Formula: C₉H₁₁Cl₃NO₃PS

- Use : Broad-spectrum insecticide.

- Comparison :

Malathion (CAS No. 121-75-5)

- Molecular Formula : C₁₀H₁₉O₆PS₂

- Use : Agricultural and public health insecticide.

- Comparison: Malathion’s carboxyester groups facilitate rapid biodegradation, reducing ecological persistence compared to this compound . Both are organophosphates, but this compound’s benzodioxaphosphorine ring confers distinct spectroscopic properties useful in analytical detection .

Data Tables

Table 1. Physicochemical Properties

Research Findings

- Analytical Utility : this compound’s distinct UV and NMR spectral profiles (e.g., δ 3.8 ppm for methoxy group ) enable precise quantification in complex matrices like Oolong tea and vegetables .

- Environmental Impact : Unlike Chlorpyrifos, this compound shows minimal bioaccumulation due to its moderate hydrophobicity (Log P = 2.15) and rapid hydrolysis in alkaline conditions .

- Synthetic Challenges : The benzodioxaphosphorine core requires specialized reagents (e.g., dimethyldioxirane for oxidation ), limiting large-scale production compared to Malathion.

Biologische Aktivität

Dioxabenzofos, also known as Salithion, is an organophosphate insecticide with significant biological activity, primarily as a potent inhibitor of acetylcholinesterase (AChE). This compound plays a critical role in disrupting normal neurotransmission in insects, leading to paralysis and death. Understanding its biological activity involves examining its mechanism of action, biochemical properties, and environmental impact.

This compound inhibits AChE, an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at synapses. The inhibition of AChE results in the accumulation of ACh, causing continuous stimulation of muscles and nerve cells. This overstimulation leads to symptoms such as muscle twitching, respiratory failure, and ultimately death in target organisms like insects.

Chemical Structure

- Molecular Formula : C₈H₉O₃PS

- CAS Number : 3811-49-2

Biochemical Pathways

This compound is metabolized primarily by liver enzymes, including cytochrome P450. The metabolic pathways involve detoxification processes that convert it into less toxic metabolites .

Subcellular Localization

The compound is predominantly localized in nerve cells where it targets AChE in synaptic clefts. Its ability to cross cell membranes allows it to accumulate in nerve tissues, enhancing its toxic effects.

Effects on Cellular Functions

This compound affects various cellular processes:

- Cellular Effects : Disruption of normal signaling pathways in nerve cells leads to overstimulation.

- Dosage Effects : In animal models, low doses may cause mild symptoms while higher doses result in severe neurological impairment and death.

Environmental Impact and Toxicity

The use of this compound raises concerns regarding its effects on non-target species, including mammals and aquatic life. Its toxicity can lead to bioaccumulation in food chains, affecting biodiversity and ecosystem health .

Case Study 1: Neurotoxicity in Insects

Research has demonstrated that exposure to this compound leads to significant neurotoxic effects in insects such as Triatoma infestans. Studies indicated an increase in glutathione S-transferase (GST) activity, which is associated with detoxification mechanisms responding to pesticide exposure .

Case Study 2: Environmental Persistence

Field studies have shown that this compound persists in agricultural environments, raising concerns about its long-term ecological impact. Its degradation rate is influenced by factors such as temperature and humidity, which can affect its efficacy as an insecticide .

Research Applications

This compound is utilized in various scientific research applications:

- Analytical Chemistry : Used as a reference standard for detecting residues in food and environmental samples.

- Toxicology : Investigating the effects of organophosphate compounds on insect physiology and potential therapeutic applications .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Chemical Class | Organophosphate |

| Primary Action | Acetylcholinesterase inhibitor |

| Target Organisms | Primarily insects; potential effects on mammals and aquatic life |

| Symptoms Induced | Muscle twitching, paralysis, respiratory failure |

| Biochemical Pathways | Metabolized by cytochrome P450 enzymes into less toxic metabolites |

| Environmental Concerns | Bioaccumulation and toxicity to non-target species |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Dioxabenzofos, and how can researchers optimize purity and yield?

- Methodological Guidance :

- Synthesis : Begin with literature review to identify existing protocols (e.g., phosphorothioate esterification pathways) .

- Purity Optimization : Use column chromatography for purification, followed by spectroscopic characterization (e.g., H/C NMR, mass spectrometry) to confirm structural integrity .

- Yield Improvement : Test variables like reaction temperature, solvent polarity, and catalyst ratios using factorial design experiments .

- Critical Data :

| Parameter | Typical Range | Analytical Method |

|---|---|---|

| Purity | ≥95% | HPLC-UV |

| Yield | 60–80% | Gravimetric analysis |

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Guidance :

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges for soil/water samples .

- Quantification : Prioritize GC-MS (electron ionization) for high sensitivity, or LC-MS/MS for polar degradation products .

- Calibration : Validate with matrix-matched standards to account for environmental interferences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ecotoxicological data for this compound?

- Methodological Guidance :

- Meta-Analysis : Systematically compare studies for variables like test species (e.g., Daphnia magna vs. fish models), exposure duration, and metabolite interference .

- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., OECD Guidelines 201/202) to isolate confounding factors .

- Data Integration : Apply multivariate statistics (e.g., PCA) to identify latent variables influencing toxicity outcomes .

Q. What computational models predict the environmental fate and degradation pathways of this compound?

- Methodological Guidance :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-lives and partition coefficients (log ) .

- Molecular Dynamics : Simulate hydrolysis pathways under varying pH/temperature conditions using Gaussian or NWChem .

- Field Validation : Cross-reference predictions with LC-HRMS data from soil/water samples in agricultural regions .

Q. How should researchers design longitudinal studies to assess chronic exposure effects of this compound?

- Methodological Guidance :

- Cohort Selection : Define exposure thresholds using NOAEL/LOAEL values from acute toxicity studies .

- Biomarkers : Monitor acetylcholinesterase inhibition in blood and liver metabolomic profiles via targeted LC-MS .

- Ethical Compliance : Adhere to institutional review protocols for animal/human studies, ensuring data anonymization in public repositories .

Methodological Notes for Data Management

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in supplementary materials .

- Contradiction Mitigation : Use open-access platforms like Zenodo to share raw datasets, enabling peer validation .

- Ethical Reporting : Avoid selective data presentation; disclose limitations in degradation study designs (e.g., lab vs. field conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.